Plk4-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

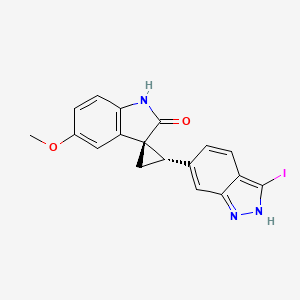

C18H14IN3O2 |

|---|---|

Molecular Weight |

431.2 g/mol |

IUPAC Name |

(2'S,3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

InChI |

InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13-,18-/m0/s1 |

InChI Key |

ASLOEJIVGTXGIM-UGSOOPFHSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C4=CC5=NNC(=C5C=C4)I |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Nuances of Plk4 Inhibition: A Technical Guide

A Note on the Specific Compound Plk4-IN-3: Publicly available information on the biological activity of a compound specifically designated "this compound" is limited. Chemical supplier MedChemExpress describes this compound as a less active stereoisomer of Plk4-IN-1.[1] Plk4-IN-1 is reported to be a Polo-like kinase 4 (Plk4) inhibitor with an IC50 of 0.65 μM.[1] Due to the scarcity of in-depth data on this compound, this guide will focus on a well-characterized and clinically relevant Plk4 inhibitor, CFI-400945 , to provide a comprehensive overview of the biological activity and experimental evaluation of Plk4 inhibition. This information will serve as a valuable resource for researchers and drug development professionals interested in targeting Plk4.

Introduction to Plk4 and its Role in Cellular Processes

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a fundamental process for the formation of centrosomes and the proper execution of mitosis.[2][3][4] Dysregulation of Plk4 activity, particularly its overexpression, is linked to centrosome amplification, chromosomal instability, and tumorigenesis, making it an attractive target for cancer therapy.[2][4][5] Plk4 is involved in several critical signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[6]

CFI-400945: A Potent and Orally Bioavailable Plk4 Inhibitor

CFI-400945 is an orally available, ATP-competitive inhibitor of Plk4.[7][8] It has demonstrated potent anti-tumor activity in various preclinical cancer models and has been investigated in clinical trials.[7][9]

Mechanism of Action

CFI-400945 binds to the ATP-binding pocket of the Plk4 kinase domain, thereby inhibiting its catalytic activity.[4] This inhibition disrupts the downstream signaling cascade required for centriole duplication. The cellular effects of CFI-400945 are dose-dependent, exhibiting a paradoxical effect:

-

Low Concentrations: Partial inhibition of Plk4 can lead to centriole overduplication.[8]

-

High Concentrations: Complete inhibition of Plk4 results in the failure of centriole duplication and subsequent loss of centrosomes.[8]

Both outcomes can lead to mitotic errors, cell cycle arrest, and ultimately, cancer cell death.[4][5]

Quantitative Biological Data for CFI-400945

The following tables summarize the quantitative data for CFI-400945 from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945

| Target Kinase | IC50 (nM) | Percent Inhibition | Reference |

| Plk4 | 4.85 | 100% | [6] |

| AURKB | 70.7 | 95% | [6] |

| AURKC | 106 | 84% | [6] |

| NTRK3 | 9.04 | 96% | [6] |

| NTRK2 | 10.6 | 96% | [6] |

| NTRK1 | 20.6 | 92% | [6] |

| MUSK | 48.7 | 96% | [6] |

| TEK | 109 | 96% | [6] |

| DDR2 | 315 | 100% | [6] |

| ROS1 | Not specified | 98% | [6] |

Table 2: Cellular Activity of CFI-400945 in Cancer Cell Lines

| Cell Line | Cancer Type | Cellular IC50 (μM) | Reference |

| MON | Rhabdoid Tumor | 5.13 | [6] |

| BT-12 | Rhabdoid Tumor | 3.73 | [6] |

| G401 | Rhabdoid Tumor | 3.79 | [6] |

| DAOY | Medulloblastoma | 0.094 | [6] |

Key Signaling Pathways Modulated by Plk4 Inhibition

Plk4 is integrated into complex signaling networks that control cell proliferation and survival. Inhibition of Plk4 can therefore have wide-ranging effects on cellular signaling.

Caption: Plk4 signaling pathways and the inhibitory effect of CFI-400945.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Plk4 inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of Plk4.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing a recombinant human Plk4 enzyme, a suitable substrate (e.g., casein), and MgCl2.

-

Compound Dilution: Prepare a serial dilution of CFI-400945 in DMSO.

-

Reaction Setup: In a 96-well plate, add the Plk4 enzyme, substrate, and diluted CFI-400945 to the reaction buffer.

-

Initiation: Initiate the kinase reaction by adding a final concentration of ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA with a phospho-specific antibody or a luminescence-based assay that measures ADP production.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., DAOY medulloblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CFI-400945 for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value.

Immunofluorescence Staining for Centrosome Analysis

This method is used to visualize and quantify the effects of Plk4 inhibition on centrosome number.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with different concentrations of CFI-400945 for a defined period (e.g., 48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker, such as gamma-tubulin, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of centrosomes per cell.

Logical Relationships in Plk4 Inhibitor Evaluation

The evaluation of a Plk4 inhibitor follows a logical progression from in vitro characterization to cellular and in vivo studies.

Caption: Logical workflow for the preclinical evaluation of a Plk4 inhibitor.

Conclusion

The inhibition of Plk4 represents a promising therapeutic strategy for cancers characterized by centrosome amplification and chromosomal instability. CFI-400945 is a potent and selective Plk4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. A thorough understanding of its biological activity, mechanism of action, and the experimental methodologies for its evaluation is crucial for the continued development of Plk4-targeted therapies. While specific data on "this compound" is sparse, the principles and experimental approaches outlined in this guide using CFI-400945 as a prime example provide a solid framework for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]

- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Plk4-IN-3: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polo-like kinase 4 (Plk4) inhibitor, Plk4-IN-3. It covers its chemical structure, synthesis, and known biological activity, with a focus on providing detailed experimental context for research and development applications.

Chemical Structure and Properties

This compound is a small molecule inhibitor of Polo-like kinase 4. It is identified as the less active stereoisomer of Plk4-IN-1. The core structure is based on an indazole moiety.

| Property | Value |

| IUPAC Name | (R)-3-(1H-indol-3-yl)-3-((6-iodo-1H-indazol-3-yl)amino)propan-1-ol |

| Molecular Formula | C₁₈H₁₄IN₃O₂ |

| Molecular Weight | 431.23 g/mol |

| CAS Number | 1247001-86-0 |

| Chemical Structure | (Structure based on available chemical information) |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. However, the patent document WO2011123946A1, which is consistently cited in relation to this compound, describes the synthesis of structurally similar indazole derivatives. The synthesis of this compound can be inferred to follow a convergent synthetic strategy, likely involving the coupling of a substituted indazole intermediate with a suitable side chain.

A plausible synthetic route, based on the synthesis of related compounds, would likely involve the following key steps:

-

Synthesis of the Indazole Core: Preparation of a 6-iodo-1H-indazol-3-amine intermediate.

-

Synthesis of the Side Chain: Preparation of a chiral amino alcohol derivative of indole.

-

Coupling Reaction: A coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling, to connect the indazole core and the indole-containing side chain.

-

Purification: Purification of the final product using chromatographic techniques to isolate the desired stereoisomer.

Due to the lack of a specific protocol, researchers aiming to synthesize this compound should refer to the general methods described in patent WO2011123946A1 for guidance on reaction conditions and purification techniques for analogous compounds.

Biological Activity and Data

This compound is characterized as the less active stereoisomer of Plk4-IN-1. The majority of the available quantitative data pertains to Plk4-IN-1.

| Compound | Target | Assay Type | IC₅₀ | Reference |

| Plk4-IN-1 | Plk4 | In vitro kinase assay | 0.65 µM | [1] |

| This compound | Plk4 | In vitro kinase assay | Less active than Plk4-IN-1 | [1] |

Note: The specific IC₅₀ value for this compound is not reported in the available literature.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not publicly available. However, standard biochemical and cellular assays for characterizing Plk4 inhibitors are well-established. The following are representative protocols that could be adapted for the evaluation of this compound.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding affinity of an inhibitor to Plk4.

Materials:

-

Recombinant human Plk4 enzyme

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer 236

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound)

-

384-well plate (white, low-volume)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 1X Kinase Buffer A at 4 times the final desired concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a solution of Plk4 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A at 2 times the final desired concentration.

-

Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A at 4 times the final desired concentration.

-

Assay Assembly:

-

Add 4 µL of the diluted this compound solution to each well of the 384-well plate.

-

Add 8 µL of the kinase/antibody mixture to each well.

-

Add 4 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Visualizations

Plk4 is a master regulator of centriole duplication, a process critical for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of Plk4 activity is implicated in tumorigenesis.

Plk4 in the Centriole Duplication Cycle

Caption: The role of Plk4 in the different phases of the centriole duplication cycle.

Plk4 Signaling in Cancer

Overexpression of Plk4 can lead to centrosome amplification and genomic instability, contributing to cancer development. Plk4 has been shown to interact with key oncogenic signaling pathways.

Caption: Plk4's role in oncogenic signaling pathways leading to tumorigenesis and metastasis.

Experimental Workflow for Plk4 Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of a Plk4 inhibitor.

References

The Role of Polo-like Kinase 4 Inhibition in Cell Cycle Regulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The term "Plk4-IN-3" does not correspond to a widely recognized or published inhibitor of Polo-like kinase 4 (Plk4) in publicly available scientific literature. This guide will, therefore, focus on the well-documented roles of Plk4 and the effects of its inhibition on the cell cycle, drawing upon data from extensively studied, named inhibitors such as CFI-400945 and Centrinone. The principles, pathways, and experimental observations detailed herein are representative of the therapeutic strategy of targeting Plk4.

Executive Summary

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for the formation of centrosomes and the proper execution of mitosis.[1] Dysregulation of Plk4 activity is a hallmark of various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[2][3] Consequently, Plk4 has emerged as a critical target for cancer therapy.[2] This document provides a comprehensive technical overview of the role of Plk4 in the cell cycle and the molecular consequences of its inhibition. It includes quantitative data on the effects of leading Plk4 inhibitors, detailed experimental protocols for assessing these effects, and visual diagrams of the core signaling pathways and experimental workflows.

The Central Role of Plk4 in Cell Cycle Progression

Plk4's primary function is to initiate the formation of a single new procentriole next to each existing mother centriole once per cell cycle, typically during the G1/S transition.[3][4] Its expression and activity are tightly regulated, peaking during the S and G2 phases and decreasing in the early G1 phase.[5] The kinase's activity is self-regulated through a feedback loop involving autophosphorylation, which targets Plk4 for degradation and prevents uncontrolled centriole multiplication.[6]

Mechanism of Action in Centriole Duplication

The process of centriole duplication is a highly ordered event initiated by Plk4. Plk4 is recruited to the mother centriole where it phosphorylates its substrate, STIL (SCL/TAL1 interrupting locus).[7] This phosphorylation event is critical for the recruitment of SAS-6, which forms the cartwheel structure that templates the new procentriole.[7] Inhibition of Plk4's kinase activity blocks this initial step, thereby preventing centriole assembly.[2][7]

Consequences of Plk4 Inhibition on the Cell Cycle

Inhibition of Plk4 disrupts the precise control of centriole numbers, leading to significant cell cycle perturbations. The specific outcome is often dependent on the concentration of the inhibitor.

-

Complete Inhibition: High concentrations of Plk4 inhibitors lead to a failure in centriole duplication.[8] Cells proceeding through the cell cycle will eventually lose their centrosomes, resulting in acentrosomal cells.[9] This can trigger a p53-dependent cell cycle arrest in G1.[9] In cancer cells, which often have compromised p53 pathways, the absence of centrosomes can lead to prolonged and error-prone mitosis, culminating in mitotic catastrophe and apoptosis.[1][10]

-

Partial Inhibition: Lower concentrations of some Plk4 inhibitors can paradoxically lead to the formation of supernumerary centrioles (centriole amplification).[8][11] This is thought to occur because partial inhibition disrupts the delicate balance of Plk4's autoregulatory degradation, leading to an accumulation of active kinase.[10] The resulting multiple centrosomes cause the formation of multipolar spindles during mitosis, leading to chromosome mis-segregation, aneuploidy, and ultimately, cell death.[8][10]

These disruptions manifest as a G2/M cell cycle arrest and an increase in the population of polyploid cells (>4N DNA content).[10][12]

Quantitative Data on Plk4 Inhibitor Effects

The following tables summarize the quantitative effects of two well-characterized Plk4 inhibitors, CFI-400945 and Centrinone, on various cell lines.

Table 1: Effects of Plk4 Inhibitors on Cell Cycle Distribution

| Inhibitor | Cell Line | Concentration | Time (h) | % G1 | % S | % G2/M | % >4N (Polyploidy) | Reference |

| CFI-400945 | LY8 (DLBCL) | 50 nM | 48 | - | - | Increased | Increased | [13] |

| CFI-400945 | LY3 (DLBCL) | 100 nM | 48 | - | - | Increased | Increased | [13] |

| CFI-400945 | MDA-MB-468 | 25 nM | 48 | - | - | - | Increased | [14] |

| Centrinone | A673 (Ewing's) | 1.25 µM | 72 | - | - | Increased | - | [12] |

Note: "-" indicates data not specified in the cited source.

Table 2: Effects of Plk4 Inhibitors on Centriole Number

| Inhibitor | Cell Line | Concentration | Time | Effect on Centriole Number | Reference |

| CFI-400945 | MON (Rhabdoid) | 100 nM | 48 h | Increase | [11] |

| CFI-400945 | MON (Rhabdoid) | 500 nM | 48 h | Decrease | [11] |

| Centrinone | HeLa | 125 nM | 9 days | Progressive loss, >80% of cells with 0 centrioles | [9] |

| Centrinone B | RPE-1 | 200 nM | 3 days | Increased percentage of cells with >2 centrosomes | [15] |

| Centrinone B | RPE-1 | 500 nM | 3 days | Increased percentage of cells with 0 or 1 centrosome | [15] |

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[12][16][17][18][19]

-

Cell Preparation: Culture and treat approximately 1 x 10^6 cells with the Plk4 inhibitor or vehicle control for the desired duration.

-

Harvesting: Harvest cells by trypsinization and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 0.5 ml of PBS. While vortexing gently, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 20-50 µg/ml) and RNase A (e.g., 200 µg/ml) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases. Cells with >4N DNA content are classified as polyploid.

Centrosome Quantification by Immunofluorescence

This protocol allows for the visualization and quantification of centrosomes within individual cells.[20][21][22][23]

-

Cell Culture: Grow cells on glass coverslips and treat with the Plk4 inhibitor or vehicle control.

-

Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with PBS containing 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker. A common choice is an antibody against γ-tubulin (a component of the pericentriolar material). Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with blocking buffer. Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark. A DNA counterstain like DAPI can be included to visualize the nucleus.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Quantification: Image the cells using a high-resolution fluorescence microscope (e.g., confocal or deconvolution). Count the number of distinct γ-tubulin foci per cell to determine the centrosome number.

Visualizing Pathways and Workflows

Plk4 Signaling Pathway in Centriole Duplication

Caption: Plk4-mediated signaling cascade for centriole duplication and its inhibition point.

Experimental Workflow for Assessing Plk4 Inhibitor Effects

Caption: A generalized workflow for evaluating the cellular impact of a Plk4 inhibitor.

Consequences of Plk4 Inhibition

Caption: Dose-dependent cellular outcomes resulting from the inhibition of Plk4.

Conclusion

Targeting the Plk4 kinase presents a compelling strategy in oncology. By disrupting the master regulator of centriole duplication, Plk4 inhibitors induce catastrophic cell cycle errors specifically in rapidly dividing cancer cells, which are often more vulnerable to mitotic stress due to underlying genomic instability. The dose-dependent effects, ranging from centriole amplification to complete loss, converge on outcomes of cell cycle arrest, senescence, or apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate and characterize novel Plk4 inhibitors, furthering the development of this promising class of anti-cancer agents.

References

- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]

- 8. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 16. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. experts.arizona.edu [experts.arizona.edu]

- 22. Video: Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]

- 23. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Plk4-IN-3 in Centriole Duplication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, a fundamental process for maintaining genomic stability. Dysregulation of Plk4 activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of Plk4-IN-3, a small molecule inhibitor of Plk4, and its impact on centriole duplication. We will delve into the mechanism of action of Plk4 inhibitors, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. This document is intended to serve as a comprehensive resource for researchers in cell biology and drug discovery.

Introduction to Plk4 and Centriole Duplication

The centrosome, the primary microtubule-organizing center in animal cells, consists of two centrioles embedded in a protein-rich matrix. Centrioles duplicate precisely once per cell cycle, ensuring the formation of a bipolar spindle during mitosis and the accurate segregation of chromosomes. Plk4, a serine/threonine kinase, is the master regulator of this process.[1][2] Its activity is tightly controlled to prevent the formation of supernumerary centrioles, which can lead to mitotic errors and aneuploidy, a hallmark of many cancers.[2]

Plk4 initiates centriole duplication by phosphorylating its substrates at the centrosome, leading to the recruitment of essential components for the assembly of a new procentriole. Given its critical role, the inhibition of Plk4 has emerged as a promising strategy for cancer therapy.

This compound and Other Plk4 Inhibitors

This compound is a less active stereoisomer of Plk4-IN-1, a known inhibitor of Plk4 with an IC50 of 0.65 µM.[3] While information on this compound itself is limited, this guide will draw upon the broader knowledge of well-characterized Plk4 inhibitors such as CFI-400945 and centrinone to illustrate the principles of Plk4 inhibition and its consequences. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of Plk4 and blocking its catalytic activity.[4]

Mechanism of Action

Inhibition of Plk4 disrupts the downstream signaling cascade required for centriole formation. This leads to a failure in procentriole assembly, resulting in a gradual depletion of centrioles from the cell population over successive cell cycles. The consequences of Plk4 inhibition are dose-dependent. High concentrations of inhibitors lead to a complete loss of centrioles, while lower concentrations can paradoxically lead to the formation of multiple procentrioles around a single mother centriole, a phenomenon known as centriole amplification.

Quantitative Data on Plk4 Inhibitors

The potency and selectivity of Plk4 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize key quantitative data for the well-studied Plk4 inhibitors CFI-400945 and centrinone.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| CFI-400945 | Plk4 | 2.8 | 0.26 | [5] |

| Aurora Kinase B | 98 | - | [5] | |

| Centrinone | Plk4 | - | 0.16 | [3] |

Table 1: In vitro kinase inhibition data for CFI-400945 and Centrinone.

| Cell Line | Inhibitor | Effect on Centriole Number | Concentration | Reference(s) |

| Various Cancer Cell Lines | CFI-400945 | Centriole overduplication | Low nM | [5] |

| CFI-400945 | Centriole depletion | High nM | [5] | |

| RPE-1 | Centrinone | Centriole depletion | 125 nM | [3] |

Table 2: Cellular effects of Plk4 inhibitors on centriole number.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Plk4 inhibitors on centriole duplication.

In Vitro Kinase Inhibition Assays

4.1.1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

Plk4 enzyme

-

Peptide substrate for Plk4

-

This compound or other inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the compound solution to the assay plate.

-

Add 5 µL of a solution containing the Plk4 substrate and ATP to each well.

-

Initiate the reaction by adding 5 µL of the Plk4 enzyme solution.

-

Incubate for 1 hour at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Generate an ATP-to-ADP conversion curve to correlate luminescence with ADP concentration. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[6][7][8][9]

4.1.2. LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase.

Materials:

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

GST- or His-tagged Plk4

-

This compound or other inhibitor

-

Kinase Buffer A (Thermo Fisher Scientific)

-

384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a 4X solution of the test compound in Kinase Buffer A.

-

Prepare a 2X solution of the Plk4 enzyme and Eu-labeled antibody mixture in Kinase Buffer A.

-

Prepare a 4X solution of the tracer in Kinase Buffer A.

-

-

Assay Assembly:

-

Add 4 µL of the 4X test compound solution to the assay wells.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution.

-

-

Incubation and Reading:

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor. Determine IC50 values from the dose-response curve.[10][11][12][13][14]

Cellular Assay: Immunofluorescence Staining for Centriole Quantification

This method allows for the visualization and quantification of centrioles within cells.

Materials:

-

Cells cultured on coverslips

-

This compound or other inhibitor

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Rabbit anti-CEP192

-

Mouse anti-gamma-tubulin or anti-centrin

-

-

Fluorophore-conjugated secondary antibodies:

-

Anti-rabbit IgG

-

Anti-mouse IgG

-

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Fixation:

-

Wash cells with PBS.

-

Fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization (if using PFA):

-

Wash twice with PBS.

-

Incubate with Permeabilization Buffer for 10 minutes.

-

-

Blocking:

-

Wash with PBS.

-

Incubate with Blocking Buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Stain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

-

Imaging and Quantification:

Visualizing Plk4 Signaling and Experimental Logic

Graphviz diagrams are provided below to illustrate the core signaling pathway, the experimental workflow for inhibitor analysis, and the logical consequences of Plk4 inhibition.

Conclusion

This compound and other potent Plk4 inhibitors are invaluable tools for dissecting the intricate process of centriole duplication. This guide provides a foundational understanding and practical protocols for researchers aiming to investigate the role of Plk4 in cellular processes and to explore its potential as a therapeutic target. The detailed methodologies and structured data presentation herein are intended to facilitate the design and execution of robust experiments in this exciting field of research. Further investigation into the specific properties of this compound will be beneficial for a more complete understanding of its utility.

References

- 1. PLK4 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. ulab360.com [ulab360.com]

- 9. promega.com [promega.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Plk4-IN-3: A Control for the Chemical Probe Plk4-IN-1 in PLK4 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Plk4-IN-3 and its Role as a Chemical Probe Control

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a fundamental process for cell division and the maintenance of genomic stability.[1][2] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Chemical probes are indispensable tools for elucidating the biological functions of kinases like PLK4 and for validating them as drug targets. An ideal chemical probe is potent, selective, and cell-permeable, and its use should be accompanied by a structurally similar but biologically inactive control compound.

In this context, this compound is best understood as the less active stereoisomer of Plk4-IN-1, a known inhibitor of PLK4.[3] The primary utility of this compound in a research setting is to serve as a negative control for experiments conducted with Plk4-IN-1. This allows researchers to distinguish the on-target effects of PLK4 inhibition by Plk4-IN-1 from any off-target or non-specific effects of the chemical scaffold.

Biochemical Activity of the Plk4-IN-1/3 Probe Pair

| Compound | Target | IC50 | Description |

| Plk4-IN-1 | PLK4 | 0.65 µM | Active chemical probe for PLK4 |

| This compound | PLK4 | Not specified | Less active stereoisomer; negative control |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The PLK4 Signaling Pathway and its Role in Centriole Duplication

PLK4 is a critical initiator of centriole duplication during the S-phase of the cell cycle. Its activity is tightly regulated to ensure that each cell inherits the correct number of centrosomes.

Caption: PLK4 signaling pathway in centriole duplication.

PLK4 is recruited to the resident centriole by CEP192 and CEP152. Once localized, PLK4 phosphorylates and activates STIL, which in turn recruits SAS-6 to initiate the formation of the cartwheel structure of the new procentriole. PLK4 activity is self-regulated through autophosphorylation, which primes it for ubiquitination by the SCF/β-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation. This negative feedback loop is crucial for preventing centriole overduplication.

Experimental Methodologies

The following are generalized protocols for assays where the Plk4-IN-1/3 probe pair would be utilized to investigate PLK4 function.

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of Plk4-IN-1 and this compound on PLK4 kinase activity.

Materials:

-

Recombinant human PLK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration around the Km for PLK4)

-

Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

-

Plk4-IN-1 and this compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of Plk4-IN-1 and this compound in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

-

Add a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PLK4 enzyme and substrate mixture in kinase buffer to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for Plk4-IN-1. This compound is expected to show minimal inhibition at comparable concentrations.

Cell-Based Centrosome Amplification Assay

Objective: To assess the effect of Plk4-IN-1 and its control, this compound, on centriole duplication in cells.

Materials:

-

Human cell line (e.g., U2OS or HeLa)

-

Complete cell culture medium

-

Plk4-IN-1 and this compound (dissolved in DMSO)

-

Fixative (e.g., ice-cold methanol)

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Primary antibody against a centrosomal marker (e.g., anti-gamma-tubulin or anti-centrin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Plk4-IN-1 and a high concentration of this compound (e.g., the highest concentration of Plk4-IN-1 used). Include a DMSO vehicle control.

-

Incubate for a period that allows for at least one cell cycle (e.g., 24-48 hours).

-

Wash the cells with PBS and fix with ice-cold methanol for 10 minutes.

-

Permeabilize and block the cells with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and count the number of centrosomes per cell.

-

Analyze the data to determine the percentage of cells with abnormal centrosome numbers (more than two) in each treatment condition. Plk4-IN-1 is expected to induce centrosome loss at high concentrations and potentially amplification at lower concentrations, while this compound should have no significant effect compared to the vehicle control.

Experimental Workflow for Chemical Probe and Control

The following diagram illustrates the logical workflow for using a chemical probe and its inactive control to validate a biological hypothesis.

Caption: Workflow for using a chemical probe and its control.

Conclusion

This compound, as the less active stereoisomer of the PLK4 inhibitor Plk4-IN-1, is a crucial tool for rigorous chemical biology research. Its primary function is to serve as a negative control, enabling researchers to confidently attribute the biological effects of Plk4-IN-1 to the specific inhibition of PLK4. The use of such probe-control pairs is essential for the validation of PLK4 as a therapeutic target and for the accurate interpretation of studies aimed at dissecting its complex roles in cell biology and disease.

References

- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Discovery of Plk4-IN-3: A Technical Guide to a Novel PLK4 Inhibitor Class

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the Polo-like kinase 4 (PLK4) inhibitor, Plk4-IN-3. This compound belongs to the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series, which has demonstrated potent and selective inhibition of PLK4, a key regulator of centriole duplication and a promising target in oncology.[1][2][3][4] This document summarizes the quantitative biological data, details key experimental protocols, and visualizes the underlying scientific concepts.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series, including the lead compound and its optimized analogue, CFI-400437. While the specific designation "this compound" is not explicitly used in the primary literature, it is representative of the core scaffold of this inhibitor class.

Table 1: In Vitro PLK4 Inhibitory Activity

| Compound | PLK4 IC50 (nM) | Kinase Selectivity | Cell Line Antiproliferative Activity (IC50, nM) |

| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one Scaffold | |||

| Optimized Analogue (CFI-400437) | 0.6 | Highly selective against a panel of other kinases | Potent activity in various cancer cell lines |

Note: Specific IC50 values for a range of compounds within this series are detailed in the primary literature. The data presented here is a summary of the lead compound's characteristics.

Table 2: Kinase Selectivity Profile of a Representative Inhibitor (CFI-400945)

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| PLK4 | 100 | 4.85 |

| AURKB | 95 | 70.7 |

| AURKC | 84 | 106 |

| NTRK2 | 96 | 10.6 |

| NTRK3 | 96 | 9.04 |

| NTRK1 | 92 | 20.6 |

| MUSK | 96 | 48.7 |

| TEK | 96 | 109 |

| ROS1 | 98 | Not Reported |

| DDR2 | 100 | 315 |

This table showcases the selectivity of a closely related analogue, CFI-400945, highlighting its potent inhibition of PLK4 with off-target effects on other kinases at higher concentrations.[5]

Experimental Protocols

Synthesis of (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

The synthesis of the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold is achieved through a Knoevenagel condensation reaction.[6]

General Procedure:

-

A mixture of the appropriate 2-oxindole and 1H-indazole-6-carbaldehyde is prepared in a suitable solvent, such as ethanol.

-

A catalytic amount of a base, typically piperidine or pyrrolidine, is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

Further purification is performed by recrystallization or column chromatography to yield the pure (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one derivative.

In Vitro PLK4 Kinase Assay

The inhibitory activity of the synthesized compounds against PLK4 is determined using a biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[1][7]

Assay Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test inhibitor. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Förster resonance energy transfer (FRET). An inhibitor competing with the tracer for the ATP binding pocket will lead to a decrease in the FRET signal.

Protocol Overview:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution containing the PLK4 enzyme and the Eu-labeled anti-PLK4 antibody. Prepare a solution of the Alexa Fluor™ labeled kinase tracer.

-

Assay Plate Setup: Add the diluted test compounds to the wells of a 384-well plate.

-

Reaction Initiation: Add the kinase/antibody mixture to all wells, followed by the tracer solution.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

The antiproliferative effects of the PLK4 inhibitors on cancer cell lines are assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol Overview:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay Procedure: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

Visualizations

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4 is recruited to the centrosome and initiates centriole duplication.

Experimental Workflow for PLK4 Inhibitor Discovery

Caption: A typical workflow for the discovery of novel kinase inhibitors.

Logical Relationship of PLK4 Inhibition and Cellular Outcome

Caption: Inhibition of PLK4 by this compound leads to mitotic arrest and apoptosis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to Plk4-IN-3 and the PLK4 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) is a pivotal serine/threonine kinase that acts as the master regulator of centriole duplication, a process fundamental to the maintenance of genomic stability. Dysregulation of PLK4 activity is frequently observed in various malignancies, leading to centrosome amplification and aneuploidy, hallmarks of cancer. This has positioned the PLK4 kinase domain as a compelling target for anticancer therapeutic development. This technical guide provides an in-depth examination of the interaction between small molecule inhibitors, with a focus on the chemical probe Plk4-IN-3 and its more active stereoisomer Plk4-IN-1, and the PLK4 kinase domain. We will detail the mechanism of action, present quantitative data for key inhibitors, outline essential experimental protocols for characterization, and visualize the complex signaling and experimental workflows.

Introduction to Polo-like Kinase 4 (PLK4)

PLK4 is a structurally unique member of the polo-like kinase family.[1] Unlike other PLKs, it possesses three polo-box domains (PBDs) which are crucial for its localization, substrate binding, and regulation.[1][2][3] The primary and most well-characterized function of PLK4 is to initiate the formation of a single new procentriole on each mother centriole once per cell cycle.[4] This tightly controlled process is essential for the formation of a bipolar mitotic spindle, ensuring faithful chromosome segregation.

Overexpression of PLK4 has been documented in a range of cancers, including breast, colorectal, and prostate cancer, and is often correlated with poor prognosis.[5][6] The resulting centrosome amplification can drive chromosomal instability, a key factor in tumorigenesis.[4] Consequently, inhibiting the kinase activity of PLK4 has emerged as a promising therapeutic strategy to selectively target cancer cells.

The PLK4 Kinase Domain: The Primary Target

The N-terminus of PLK4 houses the serine/threonine kinase domain, which contains a highly conserved ATP-binding pocket.[2] This domain is responsible for transferring the gamma-phosphate from ATP to its substrates, a critical step for their activation and the downstream signaling cascade of centriole duplication. Key substrates include STIL (SCL/TAL1 interrupting locus), which upon phosphorylation by PLK4, recruits SAS-6 to form the foundational cartwheel structure of the new centriole.[1][7]

The mechanism of PLK4 activation is complex, involving homodimerization and trans-autophosphorylation.[8] Small molecule inhibitors, such as this compound, are designed to be ATP-competitive, binding within this active site to block the kinase function and disrupt the centriole duplication cycle.

This compound: An ATP-Competitive Inhibitor

This compound is a chemical probe used in the study of PLK4 biology. It is the less active stereoisomer of Plk4-IN-1. As an ATP-competitive inhibitor, it directly targets the kinase domain of PLK4. By occupying the ATP-binding pocket, it prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransferase activity of the enzyme. This inhibition leads to a failure in centriole duplication, which can trigger cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis or senescence in cancer cells that are often dependent on PLK4 activity.

Quantitative Data for PLK4 Inhibitors

The efficacy of PLK4 inhibitors is determined through various biochemical and cell-based assays. The following table summarizes key quantitative data for Plk4-IN-1 (as a reference for this compound) and other well-characterized PLK4 inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | Cell-Based Activity (GI50) | Reference |

| Plk4-IN-1 | ATP-Competitive | PLK4 | 650 | Not widely reported | N/A |

| CFI-400945 | ATP-Competitive | PLK4, AURKB | 2.8 (PLK4) | ~4-5 nM in HCT116, HCC1954, A549 cells | [3] |

| Centrinone | ATP-Competitive | PLK4 (highly selective) | 0.8 | Induces growth arrest at 150-200 nM in RPE-1 cells | [3] |

| R1530 | ATP-Competitive | PLK4 | Not specified | Potent anti-proliferative effects | [3] |

IC50: The half-maximal inhibitory concentration in a biochemical assay. GI50: The half-maximal growth inhibition concentration in a cell-based assay.

Key Experimental Protocols

Characterizing the interaction and effects of PLK4 inhibitors requires a suite of specialized experimental techniques.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of an inhibitor against the purified kinase.

-

Reagents & Materials : Recombinant human PLK4 kinase domain, a suitable peptide substrate (e.g., a fragment of STIL), ATP (often radiolabeled with ³²P or ³³P), kinase reaction buffer (containing MgCl₂), test inhibitor (e.g., this compound), and a phosphocellulose membrane or other separation matrix.

-

Procedure :

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a reaction plate, combine the PLK4 enzyme, the peptide substrate, and the diluted inhibitor in the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[9]

-

Terminate the reaction, often by adding a stop solution like phosphoric acid.

-

Spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane extensively to remove unincorporated ATP, leaving only the phosphorylated peptide substrate bound.

-

Quantify the remaining radioactivity on the membrane using a scintillation counter or phosphorimager.

-

Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability/Proliferation Assay (GI50 Determination)

The Sulforhodamine B (SRB) assay is a common method to assess the effect of an inhibitor on cell proliferation and viability.[10][11][12]

-

Reagents & Materials : Adherent cancer cell lines, complete culture medium, 96-well plates, test inhibitor, trichloroacetic acid (TCA) for fixation, SRB solution, and Tris base for solubilization.[10][12]

-

Procedure :

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[13]

-

Treat the cells with a range of concentrations of the inhibitor and a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 72-120 hours).

-

Fix the cells by gently adding cold TCA to each well and incubating at 4°C for 1 hour.[12]

-

Wash the plates multiple times with water to remove the TCA and medium.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature. SRB binds to cellular proteins.[10]

-

Wash away the unbound dye with 1% acetic acid.[10]

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution.[5]

-

Measure the absorbance at approximately 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the control and determine the GI50 value.

-

X-ray Crystallography of PLK4-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the PLK4 kinase domain, revealing the precise molecular interactions.[14]

-

Protein Production : Express and purify a soluble, crystallizable construct of the human PLK4 kinase domain, typically in E. coli or insect cells.

-

Crystallization :

-

Co-crystallization : Incubate the purified PLK4 kinase domain with a molar excess of the inhibitor (e.g., this compound) before setting up crystallization trials.[14]

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection :

-

Once crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Determination :

-

Process the diffraction data to determine the unit cell dimensions and symmetry.

-

Solve the phase problem using methods like molecular replacement, using a known kinase structure as a model.

-

Build an atomic model of the PLK4-inhibitor complex into the resulting electron density map and refine it to achieve the best fit with the experimental data.[15]

-

Immunofluorescence Microscopy of Centrosomes

This method is used to visualize the cellular consequences of PLK4 inhibition, specifically the loss of centrosomes.

-

Cell Culture and Treatment : Grow cells on glass coverslips and treat with the PLK4 inhibitor or a vehicle control for a specified duration.

-

Fixation and Permeabilization :

-

Fix the cells, commonly with cold methanol or paraformaldehyde, to preserve cellular structures.

-

Permeabilize the cell membranes (e.g., with Triton X-100 in PBS) to allow antibodies to enter the cell.[16]

-

-

Immunostaining :

-

Block non-specific antibody binding using a solution like bovine serum albumin (BSA) or normal goat serum.

-

Incubate with a primary antibody that targets a centrosomal marker protein (e.g., rabbit anti-γ-tubulin or mouse anti-centrin).

-

Wash away the unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).[17]

-

Counterstain the DNA with a dye like DAPI or Hoechst to visualize the nucleus.[17]

-

-

Imaging :

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence or confocal microscope, capturing Z-stacks to resolve individual centrosomes within each cell.

-

Quantify the number of centrosomes per cell in the treated versus control populations.

-

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.

-

Cell Treatment and Harvesting : Treat cell populations with the PLK4 inhibitor for a set time (e.g., 24-48 hours). Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Fixation :

-

Staining :

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI).[18][20]

-

Include RNase A in the staining solution to digest RNA, ensuring that PI fluorescence is proportional only to the DNA content.[19]

-

Incubate at room temperature, protected from light.[18]

-

-

Flow Cytometry :

-

Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.

-

Use pulse processing (e.g., plotting fluorescence area vs. width) to gate on single cells and exclude doublets.

-

Generate a histogram of DNA content (PI fluorescence). Cells in G1 will have 2N DNA content, while cells in G2 or mitosis (M) will have 4N DNA content. Cells in the S phase will have an intermediate DNA content.

-

Quantify the percentage of cells in each phase using cell cycle analysis software.

-

Mandatory Visualizations

Signaling and Inhibition Pathway

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a novel PLK4 inhibitor.

Mechanism of Action Logic Diagram

Caption: Logical flow of this compound's mechanism of action.

Conclusion

The targeted inhibition of the PLK4 kinase domain represents a validated and promising strategy for the development of novel cancer therapeutics. Chemical probes like this compound and its analogs are invaluable tools for dissecting the complex biology of centriole duplication and its role in cancer. By competitively binding to the ATP pocket, these inhibitors effectively shut down the kinase's essential function, leading to catastrophic mitotic errors in cancer cells that overexpress PLK4. The experimental protocols and data presented in this guide provide a framework for researchers to characterize these interactions and evaluate the cellular consequences, furthering the development of selective and potent PLK4 inhibitors for clinical application.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autoinhibition and relief mechanism for Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 13. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. usbio.net [usbio.net]

- 17. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

An In-depth Technical Guide on the Physicochemical Properties of Plk4-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to cell division and the maintenance of genomic stability. Dysregulation of Plk4 activity is implicated in tumorigenesis, making it an attractive target for the development of novel anticancer therapeutics. Plk4-IN-3 is a small molecule inhibitor of Plk4. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative depiction of the Plk4 signaling pathway.

Physicochemical Properties of this compound

The following table summarizes the available quantitative data for the physicochemical properties of this compound. It is important to note that while some data is available, specific experimental values for melting point, pKa, and logP are not readily found in publicly accessible literature. For context, calculated values for related Plk4 inhibitors are provided where available.

| Property | Value | Source/Comment |

| Molecular Weight | 431.23 g/mol | [1] |

| Molecular Formula | C₁₈H₁₄IN₃O₂ | [1] |

| CAS Number | 1247001-86-0 | [1] |

| Appearance | Solid (form not specified) | Assumed based on molecular weight and structure |

| Solubility | DMSO: ≥ 260 mg/mL (602.93 mM) | Data for the stereoisomer Plk4-IN-1; ultrasonic assistance may be needed.[1] |

| Water | Not specified | |

| Ethanol | Not specified | |

| Melting Point | Not publicly available | |

| pKa | Not publicly available | A calculated pKa for a related Plk4 inhibitor, CFI-400945, is 4.3.[2] |

| logP (Octanol/Water) | Not publicly available | Calculated logP (cLogP) values for other Plk4 inhibitors include CFI-400945 (5.05) and centrinone (4.03).[2][3] |

| Biological Activity | Less active stereoisomer of Plk4-IN-1. IC₅₀ of Plk4-IN-1 is 0.65 µM. | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of small molecules like this compound are provided below. These are generalized protocols and may require optimization for the specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample is not a fine powder, gently grind a small amount of this compound using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 15-20 °C below the observed approximate melting point.

-

Using a fresh sample, set a slower heating ramp (e.g., 1-2 °C/min) through the expected melting range.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Experimental workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a vial. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant using the calibration curve. This concentration represents the aqueous solubility.

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for determining the logP value.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Partitioning:

-

Dissolve a known amount of this compound in either the n-octanol-saturated water or water-saturated n-octanol.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add an equal volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Let the mixture stand to allow for complete phase separation. Centrifugation can be used to aid separation.

-

-

Analysis:

-

Carefully separate the aqueous and octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Plk4 Signaling Pathway

Polo-like kinase 4 is a critical regulator of centriole duplication. Its activity is tightly controlled to ensure that centrioles are duplicated only once per cell cycle. Overexpression of Plk4 can lead to centrosome amplification, a hallmark of many cancers, which can contribute to chromosomal instability. Plk4 has been shown to be involved in signaling pathways that promote cell proliferation and epithelial-mesenchymal transition (EMT), such as the PI3K/Akt and Wnt/β-catenin pathways.

Simplified signaling pathway of Plk4 and the point of inhibition by this compound.

Conclusion